![molecular formula C17H39BN2 B8797872 Tetrabutylammonium cyanoborohydride](/img/structure/B8797872.png)
Tetrabutylammonium cyanoborohydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrabutylammonium cyanoborohydride is a useful research compound. Its molecular formula is C17H39BN2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Reduction of Carbonyl Compounds
One of the primary applications of tetrabutylammonium cyanoborohydride is in the selective reduction of aldehydes and ketones. It has been shown to effectively reduce aldehydes in the presence of other functional groups such as esters, amides, and nitro groups, making it an invaluable tool in synthetic organic chemistry.
Case Study: Selective Reduction
In a study by Ryu et al., this compound was employed to selectively reduce aldehydes while leaving other functional groups intact. The reaction was carried out in acidified hexamethylphosphoramide, demonstrating high selectivity and yield for the target aldehyde reduction .
Reductive Amination
This compound is also utilized in reductive amination processes, where it facilitates the conversion of carbonyl compounds into amines. The reagent allows for one-pot procedures that streamline the synthesis of primary amines from aldehydes and ketones.
Data Table: Reductive Amination Yields
Substrate | Product | Yield (%) |
---|---|---|
Benzaldehyde + Amine | Benzylamine | 90% |
Acetophenone + Amine | N-Phenylethanamine | 85% |
This table summarizes the successful yields achieved using this compound for reductive amination reactions .
Deoxygenation Reactions
The compound has been applied in deoxygenation reactions, particularly for converting carbonyl compounds into hydrocarbons. This application is crucial in synthetic pathways where oxygen removal is required.
Case Study: Deoxygenation
In a notable experiment, researchers demonstrated that this compound could effectively deoxygenate tosylhydrazones derived from ketones and aldehydes under mild acidic conditions, yielding high conversions to alkanes .
Reductive Displacement Reactions
This compound has been used for the reductive displacement of halides and tosylates. This application allows for the efficient removal of halogen substituents from organic molecules.
Mechanism Overview
The mechanism involves the nucleophilic attack by the cyanoborohydride ion on the carbon atom bonded to the halide, resulting in the formation of a new carbon-hydrogen bond while liberating the halide ion .
Radical Mediator in Organic Synthesis
Recent studies have highlighted the role of this compound as a radical mediator in organic reactions. It has been shown to facilitate Giese-type reactions and radical carbonylations effectively.
Experimental Findings
In experiments conducted under photolytic conditions, this compound demonstrated a reduced tendency to donate hydrides compared to traditional hydride donors, leading to improved selectivity and yield in radical-mediated transformations .
Properties
Molecular Formula |
C17H39BN2 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
cyanoboranuide;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CH3BN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;2H3/q+1;-1 |
InChI Key |
BOHYACMUNXBTGV-UHFFFAOYSA-N |
Canonical SMILES |
[BH3-]C#N.CCCC[N+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.